

YM-08: An Hsp70 Inhibitor for Tauopathies

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Compound of Interest

Compound Name: YM-08

Cat. No.: B10858321

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YM-08 is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077. It has been investigated in preclinical models for its potential to reduce pathogenic tau levels, a hallmark of several neurodegenerative disorders, including Alzheimer's disease.

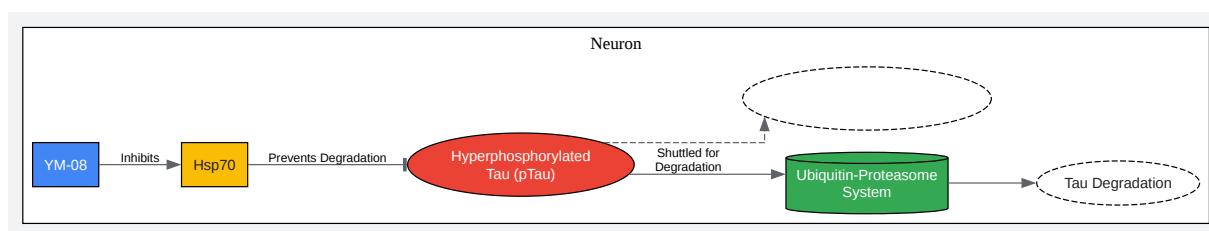
Quantitative Data Summary

The following table summarizes the quantitative preclinical data for **YM-08**'s effect on tau phosphorylation in organotypic brain slice cultures from P301L tau transgenic mice.

Treatment Group	Concentration (µM)	Phospho-Tau (pS396/404) Reduction vs. Control	Total Tau Reduction vs. Control	Reference
YM-08	30	Significant Reduction	Not Specified	
YM-08	100	Significant Reduction	Not Specified	
YM-08 + Nocodazole (in wild-type brain slices)	Not Specified	Reduction Observed	Reduction Observed	

Signaling Pathway

YM-08 functions as an allosteric inhibitor of Hsp70. Hsp70 is a molecular chaperone that plays a role in the proper folding and degradation of cellular proteins, including tau. In tauopathies, hyperphosphorylated tau detaches from microtubules and aggregates, leading to neuronal dysfunction. By inhibiting Hsp70, **YM-08** is thought to promote the degradation of pathogenic tau.



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Proposed signaling pathway of **YM-08** in reducing pathogenic tau.

Experimental Protocols

Organotypic Brain Slice Culture and Treatment:

Brain slices were prepared from transgenic mice expressing mutated human tau (P301L). The slices were cultured and treated with **YM-08** at concentrations of 30 μ M and 100 μ M for 6 hours. In a separate experiment, brain slices from wild-type mice were treated with **YM-08** in the presence of nocodazole, a microtubule-destabilizing agent, to investigate the effect on tau released from microtubules.

Western Blot Analysis:

Following treatment, the brain slices were harvested, and protein lysates were prepared. The levels of total tau and phosphorylated tau (at serines 396 and 404) were measured by Western blot analysis. This technique separates proteins by size, which are then transferred to a membrane and probed with specific antibodies to detect the proteins of interest.

Descartes-08: An Anti-BCMA mRNA CAR T-Cell Therapy

Descartes-08 is a novel CD8+ chimeric antigen receptor (CAR) T-cell product engineered by mRNA transfection to transiently express an anti-B-cell maturation antigen (BCMA) CAR. It has been evaluated in preclinical models of multiple myeloma.

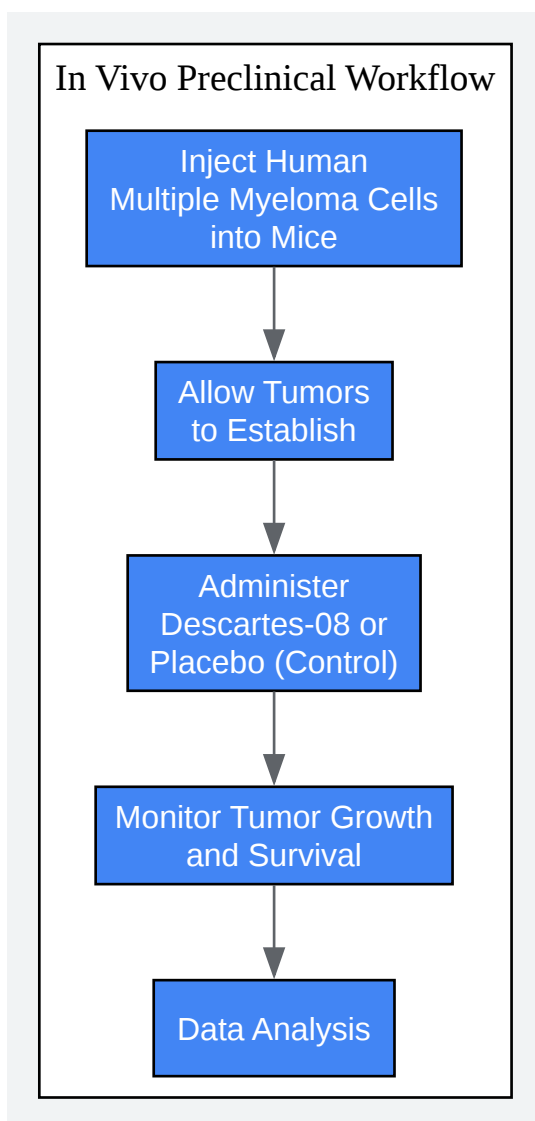
Quantitative Data Summary

The following table summarizes the key preclinical efficacy data for Descartes-08 in a mouse model of aggressive disseminated human multiple myeloma.

Treatment Group	Outcome	Result	p-value	Reference
Descartes-08	Myeloma Growth	BCMA CAR-specific growth inhibition	<0.0001	
Descartes-08	Host Survival	Significantly prolonged	<0.0001	

Experimental Workflow and Mechanism of Action

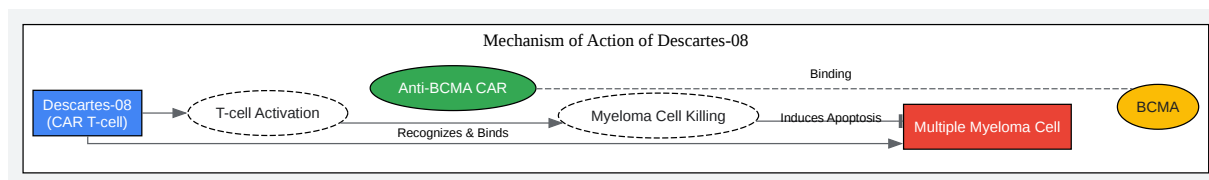
The preclinical evaluation of Descartes-08 involved a mouse model of multiple myeloma. The workflow for this type of in vivo study is outlined below.



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Experimental workflow for the in vivo evaluation of Descartes-08.

Descartes-08 T-cells are engineered to express a CAR that recognizes BCMA, a protein present on the surface of myeloma cells. Upon encountering a BCMA-expressing myeloma cell, the CAR T-cell becomes activated and kills the cancer cell.



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Mechanism of action for Descartes-08 CAR T-cell therapy.

Experimental Protocols

In Vivo Mouse Model of Multiple Myeloma:

An aggressive disseminated human myeloma mouse model was utilized. While specific details of cell numbers and mouse strains are not provided in the abstracts, a typical protocol would involve the intravenous or intraperitoneal injection of a human myeloma cell line into immunodeficient mice.

Treatment and Monitoring:

Following the establishment of the disease, mice would be treated with Descartes-08 cells. Control groups would likely receive a placebo (e.g., saline) or non-engineered T-cells. Tumor burden would be monitored using methods such as bioluminescent imaging, and the overall survival of the mice would be recorded. The results indicated that Descartes-08 induced BCMA CAR-specific myeloma growth inhibition and significantly prolonged host survival.

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